molecular formula C19H20O B12578424 1-(Naphthalen-1-YL)non-2-YN-1-one CAS No. 603126-34-7

1-(Naphthalen-1-YL)non-2-YN-1-one

Cat. No.: B12578424
CAS No.: 603126-34-7
M. Wt: 264.4 g/mol
InChI Key: UKBRCMWLVIRASC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-YL)non-2-YN-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a non-2-yn-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-YL)non-2-YN-1-one typically involves the coupling of naphthalene derivatives with alkyne-containing compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of ligands like triphenylphosphine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the CuAAC reaction makes it suitable for industrial applications, ensuring consistent yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-YL)non-2-YN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the alkyne moiety to an alkene or alkane.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that naphthalene derivatives, including 1-(Naphthalen-1-YL)non-2-YN-1-one, exhibit significant anticancer properties. For instance, a study demonstrated that naphthalene-substituted triazole spirodienones showed potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in murine models . Another investigation highlighted the synthesis of thiazole-naphthalene derivatives that inhibited tubulin polymerization, showcasing an IC50 value of 3.3 µM, which was more effective than the standard drug colchicine .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities. Naphthalene derivatives have been reported to possess anti-tuberculosis and anti-inflammatory properties, contributing to their potential as therapeutic agents against infectious diseases .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic addition and other reactions. For example, naphthalene derivatives have been utilized in the synthesis of photoaffinity probes for labeling proteins, which are crucial in studying protein interactions in cellular environments .

Catalytic Reactions

Recent advancements in organocatalysis have leveraged compounds like this compound for the development of enantioselective reactions. These reactions are essential for producing chiral molecules used in pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .

Nanomaterials and Pigments

The incorporation of naphthalene-based compounds into nanomaterials has been explored for their potential use as pigments. Studies suggest that these compounds can enhance the stability and color properties of nanomaterials, making them suitable for various industrial applications .

Case Studies and Data Tables

Application AreaCompound DerivativesKey Findings
Medicinal ChemistryNaphthalene TriazolesInduced apoptosis in cancer cells; IC50 < 3 µM
Antimicrobial ActivityNaphthalene DerivativesEffective against tuberculosis and inflammation
Organic SynthesisPhotoaffinity ProbesUsed for protein labeling in cellular studies
Material ScienceNaphthalene PigmentsEnhanced stability and color properties

Comparison with Similar Compounds

Biological Activity

1-(Naphthalen-1-YL)non-2-YN-1-one is a synthetic compound derived from naphthalene, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Chemical Structure

The compound is characterized by a naphthalene moiety linked to a non-2-yne functional group. Its structural formula can be represented as follows:

C15H13O\text{C}_{15}\text{H}_{13}\text{O}

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Activity

Several studies have demonstrated the anticancer potential of naphthalene derivatives. For example, a series of naphthalene-substituted compounds were evaluated for their antiproliferative effects against breast cancer cell lines (MCF-7). The most active compounds showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Table 2: Anticancer Activity of Naphthalene Derivatives

CompoundCell Line TestedIC50 (µM)
Compound DMCF-71.42 ± 0.15
Compound E4T10.5
Compound FHepG20.7

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Antiviral Activity

Emerging research highlights the antiviral properties of naphthalene derivatives. For instance, certain naphthalene-based compounds have demonstrated activity against hepatitis C virus (HCV), significantly outperforming standard antiviral agents like ribavirin .

Table 3: Antiviral Activity of Naphthalene Derivatives

CompoundVirus TestedActivity Level
Compound GHCVHigh
Compound HNorovirusModerate

Case Studies

A notable case study involved the synthesis and evaluation of a series of naphthalene derivatives for their biological activity against cancer cell lines and infectious agents. The study found that specific structural modifications enhanced both the potency and selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells .

Properties

CAS No.

603126-34-7

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1-naphthalen-1-ylnon-2-yn-1-one

InChI

InChI=1S/C19H20O/c1-2-3-4-5-6-7-15-19(20)18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-6H2,1H3

InChI Key

UKBRCMWLVIRASC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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